

Analytical techniques for quantifying 2-Fluoronicotinic acid in samples

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Compound of Interest

Compound Name: 2-Fluoronicotinic acid

Cat. No.: B058218

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Application Note: Quantitative Analysis of 2-Fluoronicotinic Acid

Introduction: The Analytical Imperative for 2-Fluoronicotinic Acid

2-Fluoronicotinic acid, a fluorinated pyridinecarboxylic acid, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its incorporation into active molecules can significantly modulate metabolic stability, binding affinity, and bioavailability. Consequently, the ability to accurately and reliably quantify **2-Fluoronicotinic acid** in various samples—from reaction mixtures to complex biological fluids—is paramount for process optimization, pharmacokinetic studies, quality control, and regulatory compliance.

This document provides a comprehensive guide to the robust analytical techniques for the quantification of **2-Fluoronicotinic acid**. We will delve into the foundational principles of the primary analytical methodologies, offer detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss the critical parameters for method validation.

Physicochemical Properties of 2-Fluoronicotinic Acid

A foundational understanding of the analyte's properties is essential for analytical method development.

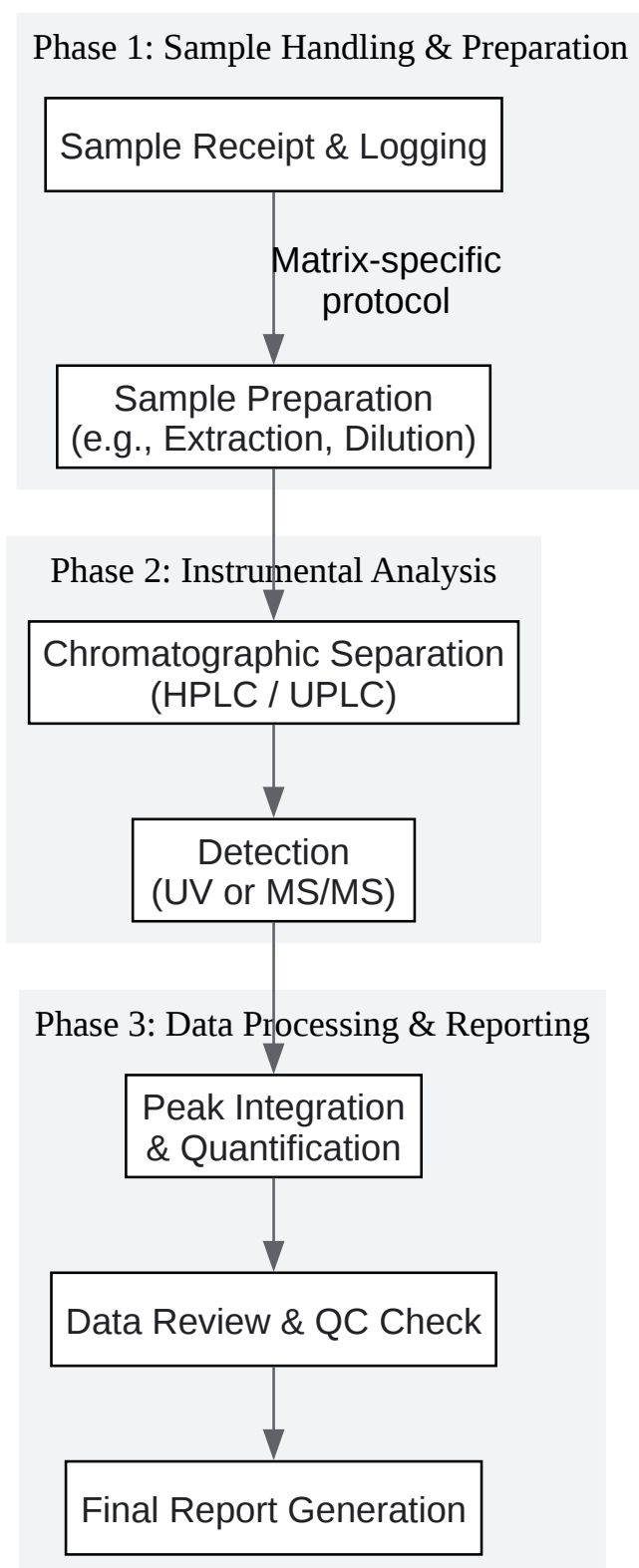
Property	Value	Source
Molecular Formula	C ₆ H ₄ FNO ₂	[1]
Molecular Weight	141.10 g/mol	[1]
CAS Number	393-55-5	[1]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous bases.	

Core Analytical Strategies: Chromatography-Based Quantification

For quantifying small organic molecules like **2-Fluoronicotinic acid**, chromatographic techniques offer the necessary specificity and sensitivity to resolve the analyte from matrix interferences. The choice between HPLC with Ultraviolet (UV) detection and LC-MS/MS is primarily driven by the required sensitivity and the complexity of the sample matrix.

- **High-Performance Liquid Chromatography (HPLC) with UV Detection:** This is the workhorse technique for routine analysis and quality control of bulk materials or formulated products where analyte concentrations are relatively high. The method is robust, cost-effective, and widely available. The chromophore in the pyridine ring of **2-Fluoronicotinic acid** allows for sensitive UV detection.
- **Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):** This is the gold standard for trace-level quantification in complex matrices such as plasma, urine, or environmental samples.[2][3] Its unparalleled selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), minimizes matrix effects and provides definitive identification and quantification.[4][5]

The general analytical workflow is a multi-stage process requiring careful optimization at each step to ensure data integrity.



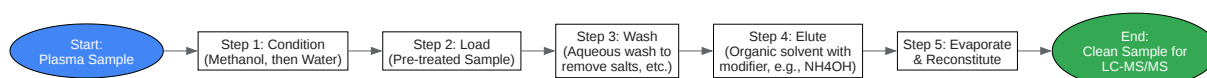
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Caption: General workflow for the quantification of **2-Fluoronicotinic acid**.

Sample Preparation: The Key to Accurate Results

The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and present it in a solvent compatible with the chromatographic system. The choice of technique is dictated by the matrix.

- For Simple Matrices (e.g., Reaction Mixtures, Purity Assessment): A simple "Dilute-and-Shoot" approach is often sufficient. The sample is dissolved in the mobile phase or a compatible solvent and diluted to fall within the calibration range.
- For Complex Matrices (e.g., Biological Fluids - Plasma, Serum): More rigorous cleanup is required to remove proteins and phospholipids that can interfere with the analysis and damage the analytical column.
 - Protein Precipitation (PPT): A rapid and simple method where a water-miscible organic solvent (typically acetonitrile) is added to the plasma sample to denature and precipitate proteins.[5] While effective, it offers minimal removal of other matrix components.
 - Solid-Phase Extraction (SPE): A more selective and powerful technique that provides a much cleaner extract. It involves passing the liquid sample through a sorbent bed that retains the analyte, followed by washing away interferences and eluting the analyte with a strong solvent. For an acidic compound like **2-Fluoronicotinic acid**, a mixed-mode or anion-exchange SPE cartridge can provide excellent recovery and cleanup.



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